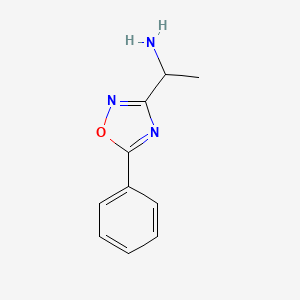

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine

Descripción general

Descripción

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Métodos De Preparación

The synthesis of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the reaction of aryl hydrazides with various reagents. One common method starts from aryl hydrazides that are either commercially available or prepared in-house from the corresponding acid via Fisher esterification (with methanol in the presence of a catalytic amount of sulfuric acid) and subsequent hydrazinolysis of the methyl ester . Another method involves the reaction of substituted phenols with substituted benzoyl chlorides in a sodium hydroxide solution .

Análisis De Reacciones Químicas

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in annulation reactions followed by desulfurization/intramolecular rearrangement . Common reagents used in these reactions include piperidine, amidoxime, and carbonyl diimidazoles . Major products formed from these reactions include 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit anticancer properties. For example, a study demonstrated that derivatives of 1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A recent study explored the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values in the micromolar range, indicating potential as a lead compound for further development in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Cell cycle arrest |

Antimicrobial Properties

Another area of application is in antimicrobial research. The oxadiazole derivatives have been shown to possess antibacterial and antifungal activities. A study highlighted the effectiveness of this compound against several pathogenic strains.

Case Study:

In vitro tests indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Fluorescent Materials

The compound's unique structure allows it to be used in the development of fluorescent materials. Researchers have synthesized polymers incorporating this oxadiazole derivative, which exhibit strong fluorescence properties suitable for applications in sensors and imaging.

Case Study:

A polymer blend containing this compound was developed for use in organic light-emitting diodes (OLEDs). The resulting devices showed enhanced brightness and efficiency compared to traditional materials .

Chromatographic Techniques

The compound can also serve as a derivatizing agent in chromatographic techniques for the analysis of amines and amino acids. Its ability to form stable derivatives enhances detection sensitivity.

Case Study:

In a method developed for the analysis of amino acids via high-performance liquid chromatography (HPLC), the use of this compound significantly improved separation efficiency and peak resolution .

Mecanismo De Acción

The mechanism of action of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, it has been shown to exhibit selective histamine H3-receptor antagonistic properties .

Comparación Con Compuestos Similares

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can be compared with other similar compounds such as 3-(2-(5-(Substitutedphenyl)-1,3,4-oxadiazol-2-ylthio)ethylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines . These compounds share the 1,2,4-oxadiazole ring but differ in their substituents and biological activities. The unique structure of this compound contributes to its distinct biological properties and potential therapeutic applications.

Actividad Biológica

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a member of the oxadiazole family, compounds known for their diverse biological activities. This particular compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.

The compound is characterized by the following properties:

- Chemical Formula : CHNO

- Molecular Weight : 189.21 g/mol

- IUPAC Name : 1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

These properties facilitate its interaction with various biological targets, making it a subject of interest in pharmacological research.

This compound exhibits its biological activity primarily through the following mechanisms:

Enzyme Inhibition

Research indicates that oxadiazole derivatives can inhibit critical enzymes involved in cellular processes. For instance, studies have shown that this compound can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, suggesting potential antibacterial properties.

Modulation of Signaling Pathways

The compound influences several cell signaling pathways related to inflammation and apoptosis. It has been observed to affect gene expression and cellular metabolism, which are crucial for maintaining homeostasis within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

- HepG2 (liver cancer)

- HCT116 (colorectal cancer)

- MCF7 (breast cancer)

In vitro assays revealed that this compound exhibits significant cytotoxic effects against these cell lines. For instance, derivatives based on similar oxadiazole structures have shown IC values ranging from 10 nM to 1.51 μM in various studies .

| Cell Line | IC Value (µM) |

|---|---|

| HepG2 | 35.58 |

| HCT116 | 5.55 |

| MCF7 | 2.86 |

These results indicate a promising therapeutic index for further development as an anticancer agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines in various models, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Study on Structure–Activity Relationship (SAR)

A detailed SAR study demonstrated that modifications on the oxadiazole ring significantly influence the biological activity of derivatives. The presence of bulky aryl groups at specific positions enhances anticancer activity while maintaining low toxicity levels .

In Vivo Studies

In vivo studies using animal models have shown that treatment with this compound leads to significant tumor reduction without notable side effects typically associated with conventional chemotherapeutics .

Propiedades

IUPAC Name |

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGCRZARFUVKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.